![molecular formula C10H12N4O B2449056 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol CAS No. 1564913-44-5](/img/structure/B2449056.png)

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

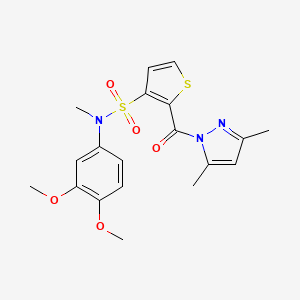

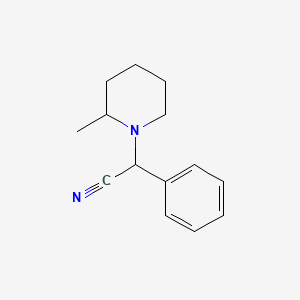

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a pyrrolidin-3-ol moiety

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within certain cell types .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the progression from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Biochemical Analysis

Cellular Effects

The effects of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . Another approach includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

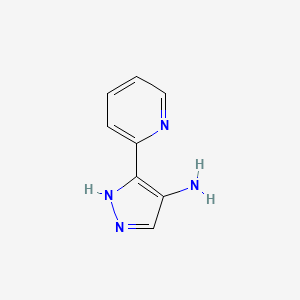

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which have various biological activities.

Uniqueness

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol is unique due to its specific structure, which combines the pyrazolo[1,5-a]pyrazine core with a pyrrolidin-3-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c15-8-2-5-13(7-8)10-9-1-3-12-14(9)6-4-11-10/h1,3-4,6,8,15H,2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUZOABMKGWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)

![methyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)